molecular formula C11H12ClF3N2O3 B1424599 3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220037-11-5

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1424599
CAS RN: 1220037-11-5
M. Wt: 312.67 g/mol
InChI Key: HPIPVMFWXPUNCX-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride (3-NTPH) is an organic compound used in various research applications, such as in the synthesis of pharmaceuticals and other compounds. It is an important building block for the synthesis of various drugs, and is used in the production of a wide range of compounds. The compound has been extensively studied in terms of its chemical and physical properties, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Pyrrolidine Compounds in Medicine and Industry : Pyrrolidines, a category to which our compound belongs, have significant biological effects and are used in medicine. They also find applications in industries such as dyes and agrochemicals. The study of pyrrolidine chemistry is crucial for advancements in these areas (Żmigrodzka et al., 2022).

  • Synthesis of 7-Azaindole Derivatives : Compounds similar to "3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride" are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives. These derivatives are important due to their broad application in pharmaceuticals and agrochemicals (Figueroa‐Pérez et al., 2006).

  • Nucleophilic Aromatic Substitution Reactions : The trifluoromethyl group in compounds like our subject chemical significantly affects the reactivity of nitrophenyl ethers with nucleophiles. This research is crucial in understanding the chemical behavior and potential applications in synthesis and catalysis (Isanbor & Babatunde, 2019).

  • Synthesis of Pyrroles and Porphyrins : Similar trifluoromethylated compounds are used for synthesizing pyrroles and porphyrins. Porphyrins are particularly significant due to their applications in photodynamic therapy and as catalysts (Ono et al., 1989).

  • Cytotoxic Activity Against Cancer Cells : Certain compounds synthesized from trifluoromethylated chromenes exhibit cytotoxic activity against human cervical cancer cells. This suggests potential applications in the development of cancer therapies (Korotaev et al., 2021).

  • Polyimide Synthesis for Material Science : The synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength, is another application. These polymers find use in various industrial applications, including electronics and aerospace (Huang et al., 2017).

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3.ClH/c12-11(13,14)7-1-2-10(9(5-7)16(17)18)19-8-3-4-15-6-8;/h1-2,5,8,15H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIPVMFWXPUNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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